molecular formula C20H20FN3O2 B5016128 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5016128
M. Wt: 353.4 g/mol
InChI Key: SIKRQHPHJUJQQN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at position 1 and a 4-(4-fluorophenyl)piperazinyl moiety at position 2. This structure combines aromaticity, hydrogen-bonding capacity, and conformational flexibility, making it relevant for pharmacological studies targeting neurological or metabolic disorders.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQHPHJUJQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327025
Record name 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299408-71-2
Record name 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidine intermediates. One common synthetic route includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 1-phenylpyrrolidine-2,5-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Methoxy or sulfanyl substituents (e.g., in and ) increase molecular polarity, impacting solubility and bioavailability .

Anticonvulsant Activity

  • N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED₅₀ = 14.18 mg/kg in MES test) demonstrates potent anticonvulsant activity, attributed to synergistic effects of dual chlorophenyl groups enhancing hydrophobic interactions with neuronal targets .
  • N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione (ED₅₀ = 33.64 mg/kg) shows reduced potency compared to chlorinated analogs, suggesting electron-donating groups (e.g., methoxy) may diminish efficacy .

Kinase Inhibition

  • 3-(1H-Indol-3-yl)-4-[2-(piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione () acts as a PKC inhibitor, highlighting the role of the pyrrolidine-2,5-dione scaffold in modulating kinase activity. The absence of a quinazolinyl group in the target compound may limit similar efficacy .

Notes on Structure-Activity Relationships (SAR)

Piperazine Substitution: Fluorophenyl groups improve metabolic stability compared to non-halogenated analogs but may reduce blood-brain barrier penetration due to increased polarity .

Core Modifications : Phenyl groups at position 1 (as in the target compound) favor aromatic stacking interactions, while bulkier substituents (e.g., benzyl in ) may sterically hinder target engagement .

Electron-Withdrawing Groups : Chloro or fluoro substituents enhance anticonvulsant activity by stabilizing charge-transfer complexes with ion channels .

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